Propanoic acid, 3,3,3-trifluoro-2-[[(1-methylethoxy)carbonyl]amino]-2-[(3-methylphenyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, phenylamino, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and carbamates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired product but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, phenylamino derivatives, and carbamate derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorine-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The phenylamino and carbamate groups contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A related compound used in similar synthetic applications.
METHYL 3,3,3-TRIFLUOROPYRUVATE: Another trifluoromethylated compound with comparable properties.
3,3,3-TRIFLUOROPROPIONIC ACID: A simpler trifluoromethylated compound used as a precursor in various syntheses
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl, phenylamino, and carbamate groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in the development of novel pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C16H21F3N2O4 |
---|---|
Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(3-methylanilino)-2-(propan-2-yloxycarbonylamino)propanoate |
InChI |
InChI=1S/C16H21F3N2O4/c1-5-24-13(22)15(16(17,18)19,21-14(23)25-10(2)3)20-12-8-6-7-11(4)9-12/h6-10,20H,5H2,1-4H3,(H,21,23) |
InChI Key |
XWEPYHZOJJECMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)OC(C)C |
Origin of Product |
United States |
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